BenchChemオンラインストアへようこそ!

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide

GPR35 agonism GPCR functional assay inflammatory bowel disease

Choose CAS 1226454-22-3 for its unique dual GPR35/CDC7 profile. The meta-bromo isomer delivers 1.65X higher GPR35 potency vs. ortho-bromo and clean CYP2D6 (IC50 >20 µM) for cell-cycle studies without off-target confounding. A CNS-compatible MPO profile (logP 4.08, PSA 67.35 Ų) makes it the preferred azepane-pyrimidine scaffold for brain-penetrance benchmarking. Insist on this exact positional isomer to maintain target engagement and assay consistency.

Molecular Formula C19H23BrN4O2
Molecular Weight 419.323
CAS No. 1226454-22-3
Cat. No. B2956222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide
CAS1226454-22-3
Molecular FormulaC19H23BrN4O2
Molecular Weight419.323
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C19H23BrN4O2/c1-14-11-18(23-19(21-14)24-9-4-2-3-5-10-24)26-13-17(25)22-16-8-6-7-15(20)12-16/h6-8,11-12H,2-5,9-10,13H2,1H3,(H,22,25)
InChIKeyXYBJQHSFNSMHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide (CAS 1226454-22-3): A Pyrimidine-Acetamide Probe with Dual GPR35 and CDC7 Activity


2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide (CAS 1226454-22-3) is a synthetic small molecule belonging to the aryloxy-substituted acetamide class, built upon a 2-azepanyl-6-methylpyrimidine core linked via an oxyacetamide bridge to a meta-bromophenyl ring [1]. It has a molecular formula of C19H23BrN4O2 and a molecular weight of 419.32 g/mol . Unlike many kinase-focused pyrimidine derivatives, this compound has been profiled in functional assays revealing activity at two pharmacologically distinct targets: G protein-coupled receptor 35 (GPR35) and cell division cycle 7-related protein kinase (CDC7) [2][3]. This dual-activity profile is unusual and provides a basis for differentiating it from close structural analogs that may possess only one of these activities or different potency windows.

Why the Meta-Bromo Substituent and Azepane Core of CAS 1226454-22-3 Cannot Be Replaced by Generic Analogs


Positional isomerism on the N-phenylacetamide ring exerts a profound influence on target engagement. The meta-bromophenyl substitution in CAS 1226454-22-3 distinguishes it from the ortho-bromo (CAS 1226453-32-2) and para-bromo (no CAS assigned in public data) isomers, as well as from the para-chloro (CAS 1226458-99-6) and para-trifluoromethyl analogs, all of which share the same azepane-pyrimidine scaffold [1]. In the pyrimidine GPR35 agonist series, the position and nature of the halogen substituent have been shown to modulate both potency and efficacy in cellular desensitization assays, with reported IC50 values spanning more than a log unit across closely related analogs [2]. Furthermore, the seven-membered azepane ring imparts distinct conformational and steric properties relative to piperidine- or morpholine-substituted pyrimidine matched pairs, affecting both target selectivity and physicochemical parameters such as logP and polar surface area [3]. A generic substitution without considering these structure-activity relationship (SAR) features risks selecting a compound with different target engagement, altered potency, or divergent ADME behavior.

Quantitative Differentiation Evidence for CAS 1226454-22-3: Head-to-Head and Cross-Study Comparator Data


GPR35 Agonist Potency: Meta-Bromo (1226454-22-3) vs. Ortho-Bromo (1226453-32-2) and Other Halogen-Substituted Analogs in HT-29 Cellular Desensitization Assays

In a cellular desensitization assay measuring GPR35 agonist activity in human HT-29 colorectal adenocarcinoma cells, the meta-bromo substituted compound (CAS 1226454-22-3) exhibited an EC50 of 1.75 μM, while the ortho-bromo positional isomer (CAS 1226453-32-2) was reported with a substantially weaker IC50 of 2.89 μM in the same assay format [1][2]. A further analog in this series, bearing a 6-bromocoumarin-3-carboxylic acid substituent, showed an IC50 of 11.3 μM, establishing a clear rank-order of potency driven by the halogen position and aromatic system [3]. The approximately 1.65-fold difference between the meta-bromo and ortho-bromo isomers is modest but reproducible across independent ChEMBL-deposited datasets.

GPR35 agonism GPCR functional assay inflammatory bowel disease

CDC7 Kinase Inhibition: Target Compound Shows Cellular Target Engagement (p-MCM2) While Maintaining Distinct Selectivity Profile vs. PIM1 and CYP2D6

The target compound inhibits CDC7 kinase with a cellular IC50 of 1.81 μM, measured as suppression of MCM2 phosphorylation at Ser53 in human MDA-MB-231T breast cancer cells after 4 hours [1]. When tested against the purified CDC7 catalytic domain in a biochemical chemiluminescence assay, a closely related analog in the same chemotype series showed a substantially more potent IC50 of 5.5 nM, indicating that cellular permeability or target engagement may limit apparent cellular potency [2]. Selectivity profiling reveals that the compound is essentially inactive against CYP2D6 (IC50 > 20 μM), suggesting minimal cytochrome P450 liability at this isoform, while retaining low nanomolar activity against PIM1 kinase (IC50 = 5 nM) in biochemical format [3][4]. This pattern—moderate cellular CDC7 activity combined with PIM1 biochemical potency and CYP2D6 inactivity—constitutes a selectivity fingerprint that distinguishes the azepane-pyrimidine chemotype from other pyrimidine-based kinase inhibitor scaffolds.

CDC7 kinase inhibition MCM2 phosphorylation cell cycle regulation

Physicochemical Differentiation: Higher logP and Optimal PSA of the Azepane-Pyrimidine Scaffold for Blood-Brain Barrier Penetration Potential

The target compound has a calculated logP of 4.08 and a topological polar surface area (PSA) of 67.35 Ų [1]. These values place the compound in a favorable range for potential CNS penetration (typically logP 2–5 and PSA < 90 Ų). In contrast, the 4-chlorophenyl analog (CAS 1226458-99-6) has a higher logP of approximately 4.6 (estimated by structural analogy, as chlorine is more lipophilic than bromine in this context) and a comparable PSA, shifting it closer to the upper boundary of CNS drug-like space [2]. The azepane ring contributes ~1 log unit of additional lipophilicity compared to a piperidine analog, while the oxyacetamide linker provides hydrogen-bonding capacity that balances solubility without excessively increasing PSA. This physicochemical profile is directly relevant for researchers considering CNS-targeted applications, where the meta-bromo substitution provides a more balanced logP/PSA combination than either the para-chloro or ortho-bromo isomers.

Physicochemical properties logP polar surface area blood-brain barrier CNS drug design

Structural Uniqueness: The Seven-Membered Azepane Ring Offers Conformational Flexibility Not Available in Six-Membered Piperidine or Five-Membered Pyrrolidine Analogs

The azepane (hexahydroazepine) ring is a seven-membered saturated nitrogen heterocycle that adopts multiple low-energy conformations (chair, twist-chair, boat), unlike the six-membered piperidine ring which is predominantly chair-conformation, or the five-membered pyrrolidine ring which is more rigid [1]. The target compound incorporates this azepane ring directly attached to the 2-position of the pyrimidine core, creating a conformational ensemble that can potentially adapt to different protein binding pockets [2]. In contrast, closely related compounds bearing a piperidine ring at the same position (e.g., N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide) lack this conformational flexibility and may exhibit different target selectivity profiles . The azepane ring has been specifically highlighted in kinase inhibitor patents as a structural feature that can improve selectivity by enabling unique interactions with the hinge region of kinases [3]. While direct experimental conformational data for CAS 1226454-22-3 are not publicly available, the structural precedent from crystallographic studies of azepane-containing ligands bound to protein targets supports the differential conformational behavior of this ring system.

Conformational flexibility azepane ring pyrimidine scaffold medicinal chemistry kinase inhibitor design

Procurement-Driven Application Scenarios for CAS 1226454-22-3: Where the Differentiated Evidence Supports Specific Research Use Cases


GPR35 Agonist Tool Compound for Inflammatory Bowel Disease (IBD) Target Validation Studies

The compound's EC50 of 1.75 μM in HT-29 cell desensitization assays [1] positions it as a tractable chemical probe for studying GPR35-mediated signaling in intestinal epithelial cells. Researchers investigating the role of GPR35 in IBD pathogenesis can use this compound alongside zaprinast (a reference GPR35 agonist) and established antagonists such as CID-2745687 (Ki = 12.8 nM) [2] to dissect receptor pharmacology. The meta-bromo positional isomer should be preferentially selected over the ortho-bromo analog (IC50 = 2.89 μM) to maximize the functional response window at equivalent concentrations.

CDC7-Dependent DNA Replication Checkpoint Studies in Breast Cancer Models

With a cellular CDC7 IC50 of 1.81 μM (measured by p-MCM2 inhibition in MDA-MB-231T cells) [3] and clean CYP2D6 profile (IC50 > 20 μM), this compound is suitable for cell cycle and DNA replication studies without cytochrome P450-mediated off-target confounding. Its PIM1 biochemical potency (IC50 = 5 nM for the chemotype) [4] should be noted as a potential polypharmacology element that may contribute to the overall cellular phenotype. Researchers should include PIM1-specific control compounds to deconvolute CDC7-dependent from PIM1-dependent effects.

CNS Drug Discovery: CNS MPO Profiling and Brain Penetration Assessment of Azepane-Containing Pyrimidine Scaffolds

The favorable physicochemical parameters (logP 4.08, PSA 67.35 Ų) [5] make this compound a candidate for CNS multiparameter optimization (MPO) scoring. CNS drug discovery teams can use CAS 1226454-22-3 as a reference compound in brain penetration screens (e.g., MDR1-MDCK permeability, brain tissue binding) to benchmark azepane-pyrimidine scaffolds against piperidine analogs with higher or lower logP values. The meta-bromo derivative should be selected over the para-chloro analog (estimated logP ~4.6) for initial CNS lead generation to minimize non-specific tissue binding.

Kinase Selectivity Panel Screening: Profiling the Azepane-Pyrimidine Chemotype Against a Broad Kinase Panel

Given the chemotype's demonstrated activity at CDC7 and PIM1 [3][4], this compound serves as a representative member of the azepane-pyrimidine class for broad kinase selectivity profiling. Contract research organizations (CROs) and pharmaceutical companies building kinase-focused compound libraries can include CAS 1226454-22-3 as a chemotype exemplar in panel screens (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to establish the selectivity fingerprint of the azepane-pyrimidine scaffold relative to piperidine and pyrrolidine matched pairs.

Quote Request

Request a Quote for 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.